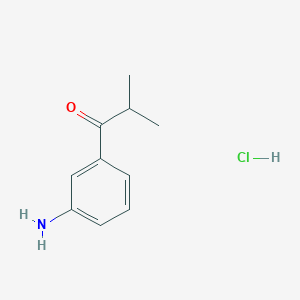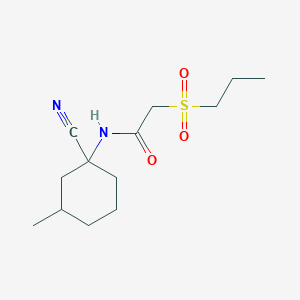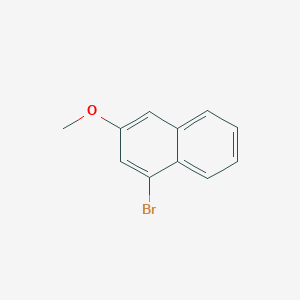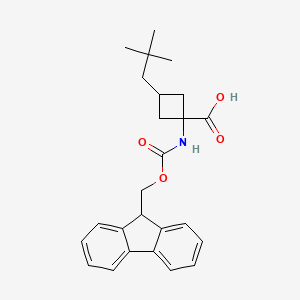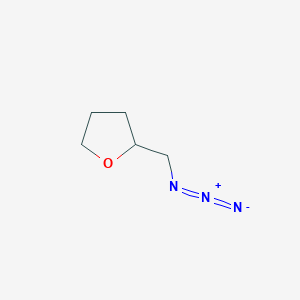
2-(Azidometil)oxolano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azidomethyl)oxolane is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring
Aplicaciones Científicas De Investigación
2-(azidomethyl)oxolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including high-energy materials and polymers.
Mecanismo De Acción
Target of Action
2-(Azidomethyl)oxolane, also known as 2-(Azidomethyl)tetrahydrofuran, is a compound that primarily targets the synthesis of oxazolines . Oxazolines are a privileged heterocycle with broad applications . , but also a versatile functional group in organic synthesis.
Mode of Action
The compound interacts with its targets through a mild catalytic process . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides . It is also a new addition to the reactivity profile of oxetanes leading to heterocycles . In the presence of In (OTf) 3, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines .
Biochemical Pathways
The biochemical pathways affected by 2-(Azidomethyl)oxolane involve the synthesis of oxazolines from oxetanes . This process provides rapid access to various natural products and antibacterial molecules . The development of efficient approaches for oxazoline synthesis has been a constant pursuit in organic synthesis .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be crucial for its potential use in medicinal chemistry and organic synthesis .
Result of Action
The result of the compound’s action is the efficient synthesis of oxazolines from oxetanes . This protocol provides rapid access to various natural products and antibacterial molecules . It also leads to the formation of some valuable oxazoline-based bidentate ligands .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the process of synthesizing oxazolines from oxetanes requires moderate heating Therefore, temperature could be a significant environmental factor
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)oxolane typically involves the reaction of tetrahydrofuran with azidomethyl reagents. One common method is the nucleophilic substitution reaction where tetrahydrofuran is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of 2-(azidomethyl)oxolane may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(azidomethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions, often leading to the formation of triazoles through click chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Copper(I) catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles and other heterocyclic compounds.
Comparación Con Compuestos Similares
2-Methyltetrahydrofuran: A solvent with similar structural features but different reactivity.
3,3-Bis(azidomethyl)oxetane: Another azide-containing compound used in high-energy materials.
2-Azidomethyl-5-ethynylfuran: A compound with both azide and alkyne functionalities, used in click chemistry.
Uniqueness: 2-(azidomethyl)oxolane is unique due to its combination of the tetrahydrofuran ring and azide group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial contexts .
Propiedades
IUPAC Name |
2-(azidomethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAYMXHYIEKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
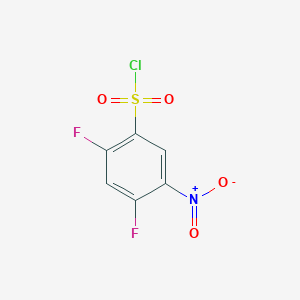
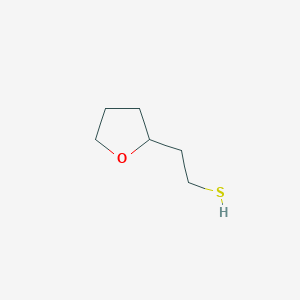

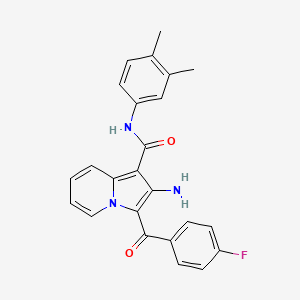
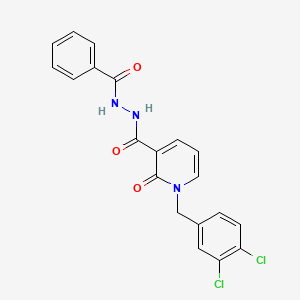
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)
![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
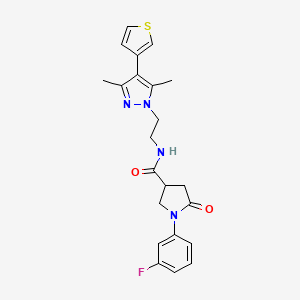
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)
